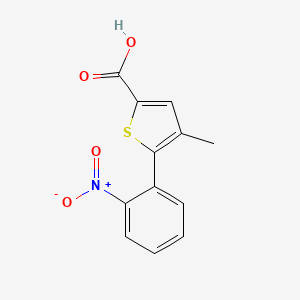
2-Chloro-3-methyl-1-phenylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methyl-1-phenylbut-2-en-1-one is an organic compound with the molecular formula C11H11ClO. This compound is characterized by the presence of a chloro group, a methyl group, and a phenyl group attached to a butenone backbone. It is a versatile intermediate used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-1-phenylbut-2-en-1-one typically involves the chlorination of 3-methyl-1-phenylbut-2-en-1-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-1-phenylbut-2-en-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the butenone moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Addition: Reagents such as hydrogen bromide (HBr) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of 3-methyl-1-phenylbut-2-en-1-one derivatives.
Addition: Formation of halogenated or hydrogenated products.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Chloro-3-methyl-1-phenylbut-2-en-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-1-phenylbut-2-en-1-one involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the double bond in the butenone moiety participates in addition reactions. The compound can also undergo oxidation and reduction, altering its chemical structure and properties.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenylbut-2-en-1-one: Lacks the chloro group, making it less reactive in substitution reactions.
4-Phenyl-3-buten-2-one: Similar structure but different substitution pattern, affecting its reactivity and applications.
1-Phenylbut-2-en-1-one: Lacks the methyl and chloro groups, resulting in different chemical behavior.
Uniqueness
2-Chloro-3-methyl-1-phenylbut-2-en-1-one is unique due to the presence of both a chloro and a methyl group, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
CAS No. |
62269-40-3 |
|---|---|
Molecular Formula |
C11H11ClO |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-chloro-3-methyl-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C11H11ClO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
ROPVDSOZIYWGKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)C1=CC=CC=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Hydroxy-3-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B14536606.png)


![(7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone](/img/structure/B14536622.png)
![3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide](/img/structure/B14536627.png)
amino}ethan-1-ol](/img/structure/B14536629.png)

![2-{2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14536646.png)


![3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14536654.png)

![Benzene, [[(4-chloro-1-phenylbutyl)thio]methyl]-](/img/structure/B14536669.png)
